molecular formula C8H17NO B15060135 (3S)-3-(1,1-dimethylethoxy)Pyrrolidine

(3S)-3-(1,1-dimethylethoxy)Pyrrolidine

Cat. No.: B15060135
M. Wt: 143.23 g/mol
InChI Key: KUXRXZFYHVZKAN-ZETCQYMHSA-N
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Description

(3S)-3-(1,1-Dimethylethoxy)Pyrrolidine: is a chemical compound with the molecular formula C8H17NO It is a pyrrolidine derivative, characterized by the presence of a 1,1-dimethylethoxy group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(1,1-dimethylethoxy)pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base to facilitate the formation of the desired product. The process may involve heating the reaction mixture to a specific temperature to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and high yields. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-(1,1-Dimethylethoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-(1,1-dimethylethoxy)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural properties may be exploited to design new therapeutic agents with improved efficacy and safety profiles.

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (3S)-3-(1,1-dimethylethoxy)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and mechanisms depend on the specific context in which the compound is used, such as its application in drug development or chemical synthesis.

Comparison with Similar Compounds

    (3S)-3-(1,1-Dimethylethoxy)pyrrolidine: is similar to other pyrrolidine derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific structural configuration and the presence of the 1,1-dimethylethoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine

InChI

InChI=1S/C8H17NO/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

KUXRXZFYHVZKAN-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)O[C@H]1CCNC1

Canonical SMILES

CC(C)(C)OC1CCNC1

Origin of Product

United States

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